molecular formula C13H27ClN2O2 B581890 (S)-tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride CAS No. 1217456-63-7

(S)-tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride

Cat. No.: B581890
CAS No.: 1217456-63-7
M. Wt: 278.821
InChI Key: RQWJCFZPHVSVNK-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C13H27ClN2O2 and its molecular weight is 278.821. The purity is usually 95%.
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Scientific Research Applications

X-ray Studies and Molecular Packing

X-ray studies of tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate, a compound related to (S)-tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride, reveal its molecular structure and packing. This research indicates how the isobutyl side chain at the piperidine ring and strong O-H...O=C hydrogen bonds contribute to the compound's crystal structure (Didierjean et al., 2004).

Synthesis of Leucine-based Cyclic Dipeptides

The synthesis of various cyclic dipeptides, including compounds similar to this compound, has been explored. These syntheses involve cyclization of methyl esters of tert-butyloxycarbonyl derivatives, providing insights into the synthesis pathways of related compounds (Haidukevich et al., 2020).

Chemical Reactions and Derivative Formation

The synthesis and structural modification of tert-butyl ester of 7α-chloro-2-(N,N-dimethylaminomethylene)-3-methyl-1,1-dioxoceph-3-em-4-carboxylic acid demonstrate the potential for creating various derivatives of compounds similar to this compound. This research highlights the diverse chemical reactions and applications these compounds can have (Vorona et al., 2007).

Properties

IUPAC Name

tert-butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2.ClH/c1-10(2)8-11-9-14-6-7-15(11)12(16)17-13(3,4)5;/h10-11,14H,6-9H2,1-5H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWJCFZPHVSVNK-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662474
Record name tert-Butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217456-63-7
Record name tert-Butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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